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Compound of Interest

Compound Name: TMX-2164

Cat. No.: B10821743

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TMX-2164, a rationally
designed, irreversible covalent inhibitor of B-cell lymphoma 6 (BCL6). TMX-2164 represents a
significant advancement in the pursuit of targeted therapies for lymphoid malignancies by
employing a tyrosine-directed covalent targeting strategy. This guide details its chemical
structure, mechanism of action, key experimental data, and the methodologies used for its
characterization.

Core Properties of TMX-2164

TMX-2164 is a sulfonyl fluoride-containing small molecule that functions as an irreversible
inhibitor of BCL6, a transcriptional repressor frequently implicated in the pathogenesis of
diffuse large B-cell ymphoma (DLBCL).[1][2] It was developed through the optimization of a
reversible parental compound to achieve sustained target engagement and improved
antiproliferative activity.[1]

Chemical Structure and Properties
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Parameter Data Reference

Compound Name TMX-2164 [3]

3-(((5-chloro-4-((8-methoxy-1-
methyl-3-(2-(methylamino)-2-
oxoethoxy)-2-oxo-1,2-

Chemical Name dihydroquinolin-6- [3]
yl)amino)pyrimidin-2-
yl)amino)methyl)benzenesulfo

nyl fluoride

Molecular Formula C34H31CIFN707S N/A

] ) Irreversible covalent inhibitor of
Mechanism of Action ] ] [1][2]13]
BCLS6, targeting Tyrosine 58.

In Vitro and Cellular Activity

Assay Parameter Value Cell Line Reference
BCL-6 Co-
repressor
_ N/A
Peptide IC50 152 nM [3]

) (Biochemical)
Displacement

Assay
Antiproliferation Single-digit

GI50 _ SU-DHL-4 [1]
Assay micromolar

] HEK293T-cells
Cellular Target Sustained Demonstrated )
with BCL6-eGFP  [1]

Engagement Occupancy post-washout

reporter

Mechanism of Action and Signaling Pathway

TMX-2164 exerts its function by covalently modifying Tyrosine 58 (Tyr58) within the lateral
groove of the BCL6 BTB domain.[1][2] This lateral groove is a critical interface for the
recruitment of co-repressor proteins such as SMRT, N-CoR, and BCOR.[4][5][6] By irreversibly
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binding to Tyr58, TMX-2164 prevents these protein-protein interactions, thereby inhibiting the
transcriptional repressor function of BCL6.

BCL6 is a master regulator in germinal center B-cells, repressing genes involved in cell cycle
control, DNA damage response, and differentiation.[4] Its constitutive activity in DLBCL is a key
driver of lymphomagenesis.[7][8] Upstream signaling, such as through the CD40 receptor, can
lead to the downregulation of BCL6 via NF-kB and IRF4.[8] TMX-2164's inhibition of BCL6 is
expected to de-repress target genes, leading to anti-proliferative effects in BCL6-dependent
cancer cells.
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BCL6 Signaling Pathway and TMX-2164's Point of Intervention.
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Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of TMX-2164 are
provided below. These protocols are based on the information available in the primary
publication and its supplementary materials.

Synthesis of TMX-2164

The synthesis of TMX-2164 is a multi-step process. A schematic overview is presented in the
original publication.[1] The key final step involves a one-pot palladium-catalyzed synthesis of
the sulfonyl fluoride from an aryl bromide precursor.[1]

o Starting Materials: 2-[(6-((2,5-dichloropyrimidin-4-yl)amino)-8-methoxy-1-methyl-2-oxo-1,2-
dihydroquinolin-3-yl)oxy]-N-methylacetamide and N-(3-Bromobenzyl)pyrimidin-2-amine
derivatives.[1]

o Key Reaction: Aromatic nucleophilic substitution followed by palladium-catalyzed sulfonyl
fluoride formation.[1]

e Reagents and Conditions for Sulfonyl Fluoride Formation: DABSO, PdCI2(AmPhos)2, TEA, i-
PrOH at 75 °C, followed by NFSI at room temperature.[1]

BCL-6 Co-repressor Peptide Displacement Assay

This assay was utilized to determine the in vitro potency of TMX-2164 in disrupting the
interaction between BCL6 and a co-repressor peptide. A Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET) format is commonly used for this type of assay.

e Principle: The assay measures the ability of a test compound to displace a fluorescently
labeled co-repressor peptide from the BCL6 protein, leading to a decrease in the FRET
signal.

e General Protocol Outline:

o Recombinant human BCL6 protein is incubated with a biotinylated co-repressor peptide
(e.g., from BCOR or SMRT) and a terbium-labeled anti-His antibody (donor).

o Streptavidin-d2 (acceptor) is added, which binds to the biotinylated peptide.
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o In the absence of an inhibitor, the proximity of the donor and acceptor results in a high
FRET signal.

o TMX-2164 is added at varying concentrations.

o The displacement of the co-repressor peptide by TMX-2164 leads to a concentration-
dependent decrease in the FRET signal.

o The IC50 value is calculated from the resulting dose-response curve.

Cellular Washout Assay

This assay is crucial for confirming the covalent and sustained target engagement of an
irreversible inhibitor within a cellular context.

e Principle: After treating cells with the inhibitor and then washing it away, a covalent inhibitor
will remain bound to its target, protecting it from subsequent degradation or modification. A
reversible inhibitor will dissociate and be washed away, leaving the target susceptible.

e Protocol Outline:

o HEK293T cells engineered to express a BCL6-eGFP fusion protein are used as a reporter
system.[1]

o Cells are treated with TMX-2164 (e.g., at 5 uM) for a defined period (e.g., 30 hours) to
allow for covalent bond formation.[1]

o The culture medium containing excess, unbound TMX-2164 is removed, and the cells are
washed multiple times with fresh, inhibitor-free medium.

o Following the washout, a BCL6 degrader (e.g., BI-3802) is added to the cells at various
concentrations.[1]

o The levels of BCL6-eGFP are monitored (e.g., by measuring the eGFP/mCherry ratio if a
co-transfected fluorescent protein is used as an internal control).[1]

o Sustained target engagement by TMX-2164 is confirmed if the BCL6-eGFP protein is
protected from degradation by the subsequently added degrader, in contrast to cells
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treated with a reversible inhibitor.[1]

Experimental and Developmental Workflow

The discovery and characterization of TMX-2164 followed a rational design workflow typical for
the development of covalent inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

